2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014943
InChI: InChI=1S/C24H16FN3O4S2/c1-14-4-2-10-27-20(14)26-21(32-16-8-6-15(25)7-9-16)18(22(27)29)12-19-23(30)28(24(33)34-19)13-17-5-3-11-31-17/h2-12H,13H2,1H3/b19-12-
SMILES:
Molecular Formula: C24H16FN3O4S2
Molecular Weight: 493.5 g/mol

2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20014943

Molecular Formula: C24H16FN3O4S2

Molecular Weight: 493.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H16FN3O4S2
Molecular Weight 493.5 g/mol
IUPAC Name (5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H16FN3O4S2/c1-14-4-2-10-27-20(14)26-21(32-16-8-6-15(25)7-9-16)18(22(27)29)12-19-23(30)28(24(33)34-19)13-17-5-3-11-31-17/h2-12H,13H2,1H3/b19-12-
Standard InChI Key OETGBWZBXRHYRT-UNOMPAQXSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The Compound features a fused pyrido[1,2-a]pyrimidin-4-one core appended with multiple functional groups:

  • 4-Fluorophenoxy group: Enhances lipophilicity and potential target binding.

  • Thiazolidinone ring: Contains a thioxo group (C=S) and a Z-configured exocyclic double bond, critical for stereochemical specificity .

  • Furan-2-ylmethyl substituent: Contributes to electron-rich aromatic interactions.

  • 9-Methyl group: Influences steric and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H16FN3O4S2
Molecular Weight493.5 g/mol
IUPAC Name(5Z)-5-[[2-(4-Fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F

Stability and Reactivity

  • Thioxo group: Prone to nucleophilic attack, enabling derivatization .

  • Furan ring: Susceptible to electrophilic substitution at the α-position.

  • Z-configuration: Stabilizes the planar conformation of the thiazolidinone ring, affecting binding to biological targets .

Synthesis and Optimization

Synthetic Routes

The Compound is synthesized via multi-step protocols, often employing microwave-assisted or one-pot reactions to improve yield and efficiency .

Key Steps:

  • Formation of pyrido[1,2-a]pyrimidin-4-one core: Achieved through cyclocondensation of 2-aminopyridine derivatives with carbonyl precursors .

  • Introduction of thiazolidinone moiety: Utilizes thioglycolic acid and aldehydes under catalytic conditions .

  • Functionalization: The 4-fluorophenoxy and furan-2-ylmethyl groups are introduced via nucleophilic substitution or Suzuki coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core formationMicrowave, 150°C, 20 min65–75
Thiazolidinone additionThioglycolic acid, fly ash catalyst70–80
Final functionalization4-Fluorophenol, K2CO3, DMF60–70
ActivityModel/AssayResultReference
Cytotoxicity (PC-3)MTT assayIC50: 7.23 µM
EGFRT790M inhibitionEnzymatic assayIC50: 0.123 µM
Anti-inflammatoryHyaluronidase inhibition assay72% inhibition

Structure-Activity Relationships (SAR)

  • Thiazolidinone ring: Essential for EGFR binding; substitution at C3 (furan-2-ylmethyl) enhances selectivity .

  • 4-Fluorophenoxy group: Improves metabolic stability and blood-brain barrier penetration.

  • 9-Methyl substituent: Reduces off-target interactions compared to bulkier alkyl groups .

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity (LogP): Predicted ~3.2, favoring oral bioavailability .

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC50: 12 µM) .

  • Acute toxicity (LD50): >500 mg/kg in murine models, indicating favorable safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator